(S)-Tetrahydro-1H-pyrrolizin-2(3H)-one
Description
Structure
3D Structure
Properties
CAS No. |
118608-30-3 |
|---|---|
Molecular Formula |
C7H11NO |
Molecular Weight |
125.17 g/mol |
IUPAC Name |
(8S)-1,3,5,6,7,8-hexahydropyrrolizin-2-one |
InChI |
InChI=1S/C7H11NO/c9-7-4-6-2-1-3-8(6)5-7/h6H,1-5H2/t6-/m0/s1 |
InChI Key |
SUDPHUUFVZFKBR-LURJTMIESA-N |
SMILES |
C1CC2CC(=O)CN2C1 |
Isomeric SMILES |
C1C[C@H]2CC(=O)CN2C1 |
Canonical SMILES |
C1CC2CC(=O)CN2C1 |
Synonyms |
1H-Pyrrolizin-2(3H)-one,tetrahydro-,(S)-(9CI) |
Origin of Product |
United States |
Stereoselective Synthetic Methodologies for S Tetrahydro 1h Pyrrolizin 2 3h One and Analogues
Strategies for Assembling the Pyrrolizidinone Bicyclic Skeleton
The construction of the pyrrolizidinone bicyclic system can be achieved through several strategic approaches, primarily involving the formation of the five-membered rings from either pyrrolidine (B122466) or pyrrolidone precursors, as well as through transannular cyclization reactions.
Cyclization Approaches from Pyrrolidine Derivatives
One of the primary methods for constructing the pyrrolizidinone skeleton involves the cyclization of appropriately functionalized pyrrolidine derivatives. This strategy leverages the pre-existing pyrrolidine ring as a foundation and focuses on the formation of the second five-membered ring. A variety of cyclization reactions can be employed, often involving intramolecular nucleophilic attack from the pyrrolidine nitrogen or a side chain onto an electrophilic center to forge the bicyclic structure. google.com The stereochemistry of the final product is frequently controlled by the stereocenters present in the starting pyrrolidine derivative, which can be sourced from the chiral pool or synthesized enantioselectively. mdpi.com For instance, a photo-promoted ring contraction of pyridines with silylborane can afford pyrrolidine derivatives that serve as versatile building blocks for further functionalization and cyclization into the pyrrolizidinone core. osaka-u.ac.jpnih.govresearchgate.netnih.gov
Ring Construction via Pyrrolidone Precursors
An alternative and widely utilized approach begins with a pyrrolidone (or lactam) precursor, which constitutes one of the five-membered rings of the final product. The synthesis then proceeds by constructing the second ring onto this existing framework. This can be accomplished through various intramolecular cyclization strategies, such as aldol (B89426) condensations, Michael additions, or other carbon-carbon bond-forming reactions. researchgate.net The stereochemical outcome of these cyclizations can often be directed by the use of chiral auxiliaries, catalysts, or by substrate control inherent in the pyrrolidone precursor.
Transannular Cyclization Strategies
Transannular cyclization represents a more complex yet powerful strategy for the synthesis of bicyclic systems like pyrrolizidinones. This approach typically involves the formation of a medium-sized ring (e.g., an eight- to ten-membered ring) containing the necessary functionalities, which then undergoes an intramolecular cyclization across the ring to form the fused bicyclic structure. While synthetically challenging, transannular reactions can provide access to unique and complex pyrrolizidinone analogues that may be difficult to obtain through more linear synthetic routes. nih.govrsc.org The stereoselectivity of these reactions is often governed by the conformational preferences of the macrocyclic precursor. uni-kiel.de
Tandem and Cascade Reaction Sequences
Tandem and cascade reactions offer an elegant and efficient means to construct complex molecular architectures like the pyrrolizidinone skeleton in a single synthetic operation. These sequences involve multiple bond-forming events occurring consecutively without the isolation of intermediates, often leading to a significant increase in molecular complexity with high levels of stereocontrol.
Cross Metathesis-Intramolecular Aza-Michael Reaction-Intramolecular Michael Addition Cascades
A notable example of a tandem cascade approach is the triple-tandem protocol involving a cross metathesis, an intramolecular aza-Michael reaction, and an intramolecular Michael addition. lookchem.comacs.org This powerful sequence commences with the reaction of N-pentenyl-4-oxo-2-alkenamides and conjugated ketones. In the presence of a second-generation Hoveyda-Grubbs catalyst for the cross-metathesis and a chiral BINOL-derived phosphoric acid, such as (R)-TRIP, a multiple-relay catalytic process is initiated. lookchem.comacs.org This cascade generates three contiguous stereocenters with high diastereoselectivity and enantioselectivity. lookchem.comacs.org The reaction proceeds through a cross metathesis to form a diene, which then undergoes an intramolecular aza-Michael addition followed by an intramolecular Michael addition to construct the pyrrolizidinone scaffold. lookchem.comacs.org
| Catalyst System | Starting Materials | Product | Yield | Diastereomeric Ratio | Enantiomeric Excess |
| Hoveyda-Grubbs II & (R)-TRIP | N-pentenyl-4-oxo-2-alkenamides & Conjugated Ketones | Pyrrolizidinones | Good | High | Outstanding |
1,3-Dipolar Cycloaddition Reactions
The 1,3-dipolar cycloaddition is a highly effective and widely employed method for the construction of five-membered heterocyclic rings, including the pyrrolidine rings of the pyrrolizidinone system. wikipedia.orgorganic-chemistry.org This reaction typically involves the [3+2] cycloaddition of an azomethine ylide (the 1,3-dipole) with a dipolarophile, such as an alkene or alkyne. rsc.orgresearchgate.net The azomethine ylides are often generated in situ from the decarboxylative condensation of α-amino acids, like proline, with aldehydes or ketones. rsc.orgnih.gov This approach allows for the rapid and stereoselective synthesis of highly substituted pyrrolizidine (B1209537) and pyrrolizidinone derivatives. mdpi.comrsc.org The stereochemical outcome of the cycloaddition can be controlled by the stereochemistry of the starting α-amino acid and the geometry of the dipolarophile. mdpi.comsciforum.net This method has proven to be a versatile tool for accessing a diverse range of functionalized pyrrolizidinone analogues. researchgate.netnih.gov An efficient, one-pot, three-component protocol has been developed for the stereoselective synthesis of spirocyclic pyrrolizidines by reacting 5-arylidene thiazolidine-2,4-diones, isatin (B1672199), and secondary amino acids. nih.govrsc.org
| 1,3-Dipole Source | Dipolarophile | Product | Stereoselectivity |
| Proline esters & Aldehydes | Various Alkenes/Alkynes | Highly substituted pyrrolizidines | High regio- and diastereoselectivity |
| Isatins & α-Amino acids | Maleimides | N-fused pyrrolidinyl-dispirooxindoles | Excellent diastereoselectivities |
| Pyrroline N-oxides | Dimethyl maleate, γ-crotonolactone | Enantiopure pyrrolizidinones | Good diastereocontrol |
| Ninhydrin (B49086) & Proline | Dialkyl acetylenedicarboxylates | Dihydro-1H-pyrrolizine derivatives | High |
Exploiting Cyclic Nitrones
The 1,3-dipolar cycloaddition of cyclic nitrones represents a powerful and highly stereoselective method for the construction of the pyrrolizidine nucleus. nih.gov This strategy allows for the effective control of both relative and absolute stereochemistry of the newly formed stereogenic centers. nih.gov
In this approach, polyhydroxylated pyrroline-N-oxides, which are cyclic nitrones, undergo highly stereoselective 1,3-dipolar cycloaddition reactions with various dipolarophiles. nih.gov The resulting isoxazolidine (B1194047) adducts can then be transformed through simple chemical manipulations to afford the desired polyhydroxylated pyrrolizidine structures. nih.gov The stereochemical outcome of the cycloaddition is influenced by the substitution pattern on the cyclic nitrone, allowing for predictable and controlled synthesis of specific stereoisomers. For instance, the cyclization of an allenic oxime can generate a 5-substituted nitrone, which serves as a key intermediate in the stereoselective synthesis of 3,5-disubstituted pyrrolizidine alkaloids. rsc.org The geometry of the oxime precursor (E or Z) can dictate the reaction pathway, leading to different cyclic products. rsc.org
Utilizing Azomethine Ylides from α-Amino Acids
Azomethine ylides, transient 1,3-dipoles, are versatile intermediates for the synthesis of five-membered nitrogen-containing heterocycles, including the pyrrolizidinone core. nih.govwikipedia.org A common and efficient method for generating azomethine ylides involves the decarboxylative condensation of α-amino acids with aldehydes or ketones. researchgate.netnih.gov This in-situ generation is particularly advantageous as it avoids the isolation of the often unstable ylide. nih.gov
L-proline, a readily available chiral α-amino acid, is frequently employed as a precursor for the azomethine ylide, thereby introducing chirality into the final pyrrolizidinone structure. mdpi.comresearchgate.net The reaction proceeds via a [3+2] cycloaddition between the in-situ generated azomethine ylide and a suitable dipolarophile, such as an activated alkene. researchgate.netresearchgate.net This multicomponent reaction is highly efficient for constructing the pyrrolidine ring of the pyrrolizidine system in a single step. researchgate.net The stereoselectivity of the cycloaddition is influenced by the conformation of the azomethine ylide, which in turn is dictated by the structure of the parent α-amino acid and the carbonyl compound. researchgate.net
For example, the reaction of isatin with L-proline generates an azomethine ylide that can react with (E)-3-aryl-1-(thiophen-2-yl)-prop-2-en-1-ones to yield spiro[3H-indole-3,3′-[3H]pyrrolizin]-2-ones. mdpi.com Similarly, the reaction between ninhydrin and proline in the presence of dialkyl acetylenedicarboxylates leads to the formation of dihydro-1H-pyrrolizine derivatives. researchgate.net
Reductive Cleavage/Cyclization Domino Processes
Domino reactions, also known as tandem or cascade reactions, offer a highly efficient approach to the synthesis of complex molecules from simple starting materials in a single operation, avoiding the isolation of intermediates. e-bookshelf.de A domino process involving reductive cleavage followed by cyclization has been effectively utilized in the synthesis of pyrrolizidinone frameworks.
This strategy often begins with a 1,3-dipolar cycloaddition reaction, for instance, using a D-mannose-derived nitrone, to establish the core stereochemistry of the pyrrolizidine A-ring and the bridgehead carbon. The subsequent construction of the B-ring can be achieved through a sequence involving Horner-Wadsworth-Emmons olefination followed by an intramolecular reductive amination cyclization. This final cyclization step is crucial for setting the stereochemistry at another key position of the pyrrolizidinone ring system. The stereochemical outcome of this reductive cyclization is influenced by the shape of the pyrrolizidinylium intermediate formed during the reaction.
Asymmetric Catalysis in Pyrrolizidinone Formation
Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of pyrrolizidinones, offering high efficiency and stereocontrol. mdpi.comresearchgate.netmdpi.com Various catalytic systems, including those based on rhodium and chiral phosphoric acids, have been successfully employed.
Rhodium-Catalyzed Stereoselective 1,4-Additions
Rhodium-catalyzed asymmetric 1,4-addition reactions provide a highly effective method for the stereoselective construction of carbon-carbon bonds in the synthesis of functionalized pyrrolizidinones. acs.orgbath.ac.uk This approach often involves the conjugate addition of an organometallic reagent, such as an arylboronic acid, to an enantiopure α,β-unsaturated acceptor derived from a chiral starting material like (S)-prolinol. acs.org
A key feature of this methodology is the ability to control the diastereoselectivity of the addition by judiciously choosing the chiral ligand coordinated to the rhodium catalyst. acs.org By employing different enantiomers of the ligand, it is possible to switch the stereochemical outcome of the 1,4-addition, providing access to different stereoisomers of the desired pyrrolizidinone. acs.orgbath.ac.uk Following the rhodium-catalyzed addition, a subsequent deprotection and lactamization sequence furnishes the final bicyclic pyrrolizidinone structure. acs.org
| Catalyst | Ligand | Acceptor | Nucleophile | Diastereoselectivity |
| Rhodium | (R)-BINAP | Enantiopure acceptor from (S)-prolinol | Arylboronic acid | High (e.g., (S,S)-product) |
| Rhodium | (S)-BINAP | Enantiopure acceptor from (S)-prolinol | Arylboronic acid | High (e.g., (S,R)-product) |
Chiral Phosphoric Acid Catalysis
Chiral phosphoric acids (CPAs), a class of Brønsted acid organocatalysts, have proven to be highly effective in promoting enantioselective reactions for the synthesis of pyrrolizidinone scaffolds. nih.govresearchgate.netresearchgate.netrsc.org These catalysts can act as bifunctional activators, engaging both the nucleophile and the electrophile through hydrogen bonding interactions. lookchem.com
In the context of pyrrolizidinone synthesis, chiral phosphoric acids, such as those derived from BINOL (1,1'-bi-2-naphthol), can catalyze key intramolecular cyclization steps with high enantioselectivity. lookchem.comfigshare.com For instance, in the enantioselective synthesis of fluorinated indolizidinone derivatives, an (S)-TRIP-derived phosphoric acid catalyzes an intramolecular aza-Michael reaction of a conjugated amide bearing a pendant α,β-unsaturated ketone moiety. nih.gov The chiral phosphoric acid is believed to form hydrogen bonds with both the amide nitrogen (nucleophile) and the ketone carbonyl of the Michael acceptor (electrophile), thereby directing the nucleophilic attack to a specific face of the double bond and controlling the stereochemical outcome. lookchem.com
| Catalyst | Reaction Type | Substrate | Enantioselectivity |
| (S)-TRIP-derived phosphoric acid | Intramolecular aza-Michael reaction | Conjugated amide with pendant α,β-unsaturated ketone | Excellent |
| (R)-TRIP-derived BINOL phosphoric acid | Intramolecular aza-Michael reaction/intramolecular Michael addition | N-pentenyl-4-oxo-2-alkenamide and conjugated ketone | Outstanding |
Multiple-Relay Catalytic Protocols for Enantioselective Synthesis
To further enhance the efficiency and complexity of pyrrolizidinone synthesis, multiple-relay catalytic protocols have been developed. figshare.comnih.govacs.orgresearchgate.net These one-pot tandem reactions combine multiple catalytic cycles, often involving both a metal catalyst and an organocatalyst, to construct the bicyclic scaffold with high levels of diastereo- and enantioselectivity. figshare.comresearchgate.net
A notable example is a triple-tandem protocol that combines a cross-metathesis reaction, an intramolecular aza-Michael reaction, and an intramolecular Michael addition. figshare.comnih.govacs.org This sequence starts from N-pentenyl-4-oxo-2-alkenamides and conjugated ketones. The reaction is co-catalyzed by a second-generation Hoveyda-Grubbs catalyst for the metathesis step and a chiral BINOL-derived phosphoric acid, such as (R)-TRIP, for the asymmetric cyclization steps. figshare.comnih.gov This cooperative catalysis allows for the simultaneous generation of three contiguous stereocenters in a single operation, affording the pyrrolizidinone skeleton in good yields and with outstanding stereoselectivity. figshare.comnih.govacs.org The compatibility of the ruthenium metathesis catalyst with the chiral phosphoric acid is crucial for the success of this multiple-relay strategy. lookchem.com
Substrate-Controlled Diastereoselective Synthesis
Substrate-controlled diastereoselective synthesis is a powerful strategy that utilizes the inherent chirality of the starting material to direct the stereochemical outcome of a reaction. In the context of synthesizing (S)-tetrahydro-1H-pyrrolizin-2(3H)-one and its analogues, this approach often involves the use of chiral precursors, such as proline derivatives, to establish the desired stereochemistry in the bicyclic product.
One common approach involves the [3+2] cycloaddition reaction of azomethine ylides, generated in situ from α-amino acids like proline, with various dipolarophiles. The stereochemistry of the starting amino acid dictates the stereochemistry of the newly formed stereocenters in the pyrrolizidinone core. For instance, the reaction of an azomethine ylide derived from L-proline with an appropriate α,β-unsaturated ester can lead to the formation of a pyrrolizidine skeleton with a high degree of diastereoselectivity. The facial selectivity of the cycloaddition is controlled by the steric and electronic properties of the substituents on both the ylide and the dipolarophile.
Another substrate-controlled method is the intramolecular cyclization of a suitably functionalized pyrrolidine derivative. The pre-existing stereocenters in the pyrrolidine ring guide the formation of the second ring, leading to a diastereomerically enriched product. For example, a chiral pyrrolidine precursor bearing a pendant Michael acceptor can undergo an intramolecular aza-Michael addition to furnish the bicyclic pyrrolizidinone system. The stereochemical arrangement of the substituents on the pyrrolidine ring influences the transition state of the cyclization, thereby determining the stereochemistry of the final product.
The following table summarizes selected examples of substrate-controlled diastereoselective syntheses of pyrrolizidinone derivatives.
| Starting Material | Reagent/Reaction Type | Diastereomeric Ratio (d.r.) | Reference |
| L-Proline derivative | [3+2] Cycloaddition with acrylate | >95:5 | researchgate.net |
| Chiral N-acyliminium ion | Intramolecular cyclization | 85:15 | iastate.edu |
| (S)-Pyroglutamic acid | Reductive cyclization | >90:10 | N/A |
These examples highlight how the stereochemical information embedded in the substrate can be effectively translated to the product, providing a reliable route to enantiomerically enriched pyrrolizidinones.
Total Synthesis Strategies of Pyrrolizidinone-Containing Natural Products
The pyrrolizidinone framework is a common feature in a number of biologically active natural products, particularly pyrrolizidine alkaloids. The total synthesis of these complex molecules often relies on strategic disconnections that lead back to simpler, often chiral, starting materials. The construction of the core this compound skeleton is a critical step in these synthetic endeavors. iastate.eduresearchgate.net
Retrosynthetic analysis of many pyrrolizidinone-containing natural products reveals common strategies for the assembly of the bicyclic core. ijarsct.co.in One prevalent strategy involves the sequential or convergent construction of the two five-membered rings. For instance, the synthesis might commence with a functionalized pyrrolidine ring (Ring A), followed by the annulation of the second pyrrolidinone ring (Ring B). Alternatively, a pyrrolidone precursor can be used as the starting point for the formation of the second pyrrolidine ring.
A key challenge in the total synthesis of these natural products is the stereocontrolled introduction of multiple stereocenters. Many synthetic approaches employ chiral pool starting materials, such as amino acids or carbohydrates, to install the initial stereochemistry. Subsequent stereoselective transformations are then used to build up the complexity of the molecule. For example, the synthesis of (+)-alexine, a polyhydroxylated pyrrolizidine alkaloid, has been achieved through various strategies, often involving the use of sugar-derived starting materials to control the absolute stereochemistry. nih.gov
The following table outlines different strategies employed in the total synthesis of pyrrolizidinone-containing natural products.
| Natural Product | Key Strategy | Starting Material | Reference |
| (+)-Alexine | Stereoselective [3+2] annulation | Chiral α-amino aldehyde | nih.gov |
| Lamellarins | Palladium-catalyzed cross-coupling | Substituted pyrrole (B145914) | chim.it |
| Isoretronecanol | Transannular cyclization | Macrocyclic lactam | researchgate.net |
These syntheses showcase the ingenuity of synthetic chemists in devising routes to complex natural products, with the formation of the pyrrolizidinone core often being a pivotal step.
Synthetic Routes to Functionalized Tetrahydro-1H-pyrrolizine Intermediates
The synthesis of functionalized tetrahydro-1H-pyrrolizine intermediates is crucial for the construction of more complex molecules, including various natural products and their analogues. These intermediates often possess functional groups that allow for further chemical manipulation.
One common route to functionalized dihydro-1H-pyrrolizines involves the [3+2] cycloaddition reaction between an azomethine ylide and an activated alkyne, such as dialkyl acetylenedicarboxylates. This reaction provides a rapid entry into the dihydropyrrolizine system with ester functionalities that can be further modified. nih.govresearchgate.net
Another approach is the C-H bond functionalization of pyrroles. This modern synthetic strategy allows for the direct introduction of functional groups onto the pyrrole ring, which can then be elaborated to form the bicyclic pyrrolizine system. For example, a directed C-H alkenylation of a pyrrole scaffold followed by an intramolecular cyclization can lead to the formation of functionalized pyrrolizines. rsc.org
Furthermore, intramolecular 1,3-dipolar cycloaddition reactions of azomethine ylides with a tethered dipolarophile have been successfully employed to synthesize pyrrolizine derivatives. researchgate.net This strategy allows for the construction of the bicyclic system in a single step with good control over the regiochemistry.
The following table presents various synthetic routes to functionalized tetrahydro-1H-pyrrolizine intermediates.
| Synthetic Method | Key Reagents | Functional Group Introduced | Reference |
| [3+2] Cycloaddition | Azomethine ylide, Dialkyl acetylenedicarboxylate | Diester | nih.govresearchgate.net |
| C-H Functionalization | N-alkoxycarbamoyl pyrrole, CF3-ynone | Trifluoromethyl, Alkoxycarbamoyl | rsc.org |
| Intramolecular 1,3-Dipolar Cycloaddition | Azomethine ylide with tethered alkene/alkyne | Various substituents depending on dipolarophile | researchgate.net |
These methods provide versatile pathways to access a range of functionalized tetrahydro-1H-pyrrolizine intermediates, which are valuable building blocks in organic synthesis.
Stereochemical Analysis and Control in Pyrrolizidinone Systems
Determination of Absolute and Relative Configurations
The unambiguous assignment of the three-dimensional arrangement of atoms at a stereocenter, known as the absolute configuration, is fundamental in stereochemistry. For pyrrolizidinone systems, several powerful techniques are employed to elucidate both absolute and relative configurations.
X-Ray Crystallography: This is often considered the definitive method for determining absolute configuration. researchgate.netspringernature.comnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of an enantiomerically pure compound, a detailed three-dimensional model of the molecule can be constructed. researchgate.net For light-atom molecules, such as many organic compounds, the determination can be challenging but is often achievable with modern instrumentation and methods that rely on anomalous dispersion. researchgate.netmit.edu In the context of pyrrolizidinone synthesis, X-ray crystallography can confirm the stereochemical outcome of a reaction, as demonstrated in the structural determination of various chiral pyrrolidine (B122466) derivatives. nih.gov
Chiroptical Methods: Techniques like Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are powerful for assigning absolute configuration to chiral molecules in solution. numberanalytics.comnih.gov These methods measure the differential absorption of left- and right-circularly polarized light. numberanalytics.com By comparing the experimental CD or VCD spectrum with spectra predicted by quantum chemical calculations for a specific enantiomer (e.g., the S-configuration), the absolute configuration can be confidently assigned. nih.govnih.gov This approach is particularly valuable when suitable single crystals for X-ray analysis cannot be obtained. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR is the primary tool for determining the connectivity of a molecule, it is also indispensable for establishing relative stereochemistry, especially in molecules with multiple stereocenters like substituted pyrrolizidinones. wordpress.com Techniques such as the Nuclear Overhauser Effect (NOE) provide information about the proximity of atoms in space. wordpress.comresearchgate.net By identifying which protons are close to each other, the relative orientation of substituents on the pyrrolizidinone core can be deduced. researchgate.net For determining absolute configuration, NMR can be used in conjunction with chiral derivatizing agents or chiral solvating agents, which create diastereomeric complexes that can be distinguished in the NMR spectrum. nih.govlibretexts.org
| Method | Information Provided | Sample Requirement | Notes |
| X-Ray Crystallography | Absolute and relative configuration | Single crystal | Considered the "gold standard" for unambiguous structural determination. researchgate.netnih.gov |
| Circular Dichroism (CD) | Absolute configuration | Solution | Compares experimental spectra with computational predictions. nih.govnih.gov |
| NMR Spectroscopy | Relative configuration (standard); Absolute configuration (with chiral agents) | Solution | NOE experiments are key for determining relative stereochemistry. wordpress.com |
Assessment of Enantiomeric Excess and Diastereomeric Ratio
In asymmetric synthesis, quantifying the stereochemical purity of the product is crucial. This is done by measuring the enantiomeric excess (ee) and diastereomeric ratio (dr).
Enantiomeric Excess (ee): The ee is a measure of the purity of a chiral substance, indicating how much of one enantiomer is present compared to the other. Several analytical techniques are used for its determination:
Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods. The sample is passed through a column containing a chiral stationary phase, which interacts differently with each enantiomer, leading to their separation. The relative areas of the peaks in the resulting chromatogram correspond to the ratio of the enantiomers, from which the ee can be calculated. nih.gov
NMR Spectroscopy with Chiral Shift Reagents: In the presence of a chiral shift reagent, the NMR signals of the two enantiomers, which are identical in an achiral environment, become distinct. libretexts.orgcapes.gov.br Lanthanide-based chiral shift reagents are often used for this purpose. libretexts.org The integration of these separated signals allows for the quantification of each enantiomer and the determination of the ee. researchgate.net
Diastereomeric Ratio (dr): When a reaction produces multiple diastereomers, their relative proportion is given by the diastereomeric ratio. Since diastereomers have different physical properties, their analysis is often more straightforward than for enantiomers.
NMR Spectroscopy: This is the most common method for determining the dr. researchgate.net In the ¹H NMR spectrum of a diastereomeric mixture, at least some of the corresponding protons in each diastereomer will have different chemical shifts. researchgate.net By integrating a pair of well-resolved signals, one for each diastereomer, the ratio of the two can be accurately determined. researchgate.net For complex spectra with overlapping signals, advanced techniques like band-selective pure shift NMR can be employed to simplify the spectrum and allow for more accurate integration. rsc.orgmanchester.ac.uknih.gov
| Parameter | Definition | Common Analytical Technique(s) |
| Enantiomeric Excess (ee) | A measure of the purity of one enantiomer over the other in a mixture. | Chiral HPLC, NMR with Chiral Shift Reagents. nih.govcapes.gov.br |
| Diastereomeric Ratio (dr) | The ratio of diastereomers produced in a chemical reaction. | ¹H NMR Spectroscopy. researchgate.netresearchgate.net |
Mechanistic Insights into Stereoselectivity Switching
The ability to selectively synthesize a desired stereoisomer is a cornerstone of modern organic chemistry. In some cases, the stereochemical outcome of a reaction can be switched to favor a different diastereomer by modifying the reaction conditions. This "stereoselectivity switching" provides powerful synthetic flexibility.
A key reaction in the synthesis of pyrrolidine and pyrrolizidinone frameworks is the aza-Michael reaction, which involves the addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. frontiersin.org The stereoselectivity of intramolecular aza-Michael reactions can sometimes be controlled to produce different diastereomers. For instance, in the synthesis of piperidines, which are structurally related to the pyrrolidine precursors of pyrrolizidinones, the choice of base was shown to direct the reaction towards either a kinetic or a thermodynamically favored product. ntu.edu.sg Treatment with LiHMDS could yield a trans product, while heating with DBU could favor the formation of the cis product. ntu.edu.sg
This stereodivergent outcome is often rationalized by the mechanism of protonation of an intermediate enolate. The stereochemistry is determined by which face of the enolate is protonated. The choice of catalyst or base, solvent, and temperature can influence the transition state of this protonation step, thereby switching the stereochemical outcome. ntu.edu.sg Similarly, the use of Brønsted acids of different strengths has been shown to produce different diastereomers in intramolecular aza-Michael reactions. figshare.com Understanding these mechanistic nuances allows chemists to rationally control the synthesis of specific stereoisomers of complex heterocyclic systems like pyrrolizidinones.
Application of Chiral Auxiliaries for Stereocontrol
A widely used and reliable strategy for controlling stereochemistry in the synthesis of molecules like (S)-Tetrahydro-1H-pyrrolizin-2(3H)-one is the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse.
Evans Oxazolidinones: Among the most successful and widely used chiral auxiliaries are the oxazolidinones developed by David A. Evans. wikipedia.orgresearchgate.net These auxiliaries are typically attached to a carboxylic acid derivative to form an N-acyl oxazolidinone. The bulky substituent on the oxazolidinone ring effectively shields one face of the corresponding enolate, forcing an incoming electrophile to attack from the opposite, less hindered face. This strategy has been applied with great success in stereoselective alkylation and aldol (B89426) reactions, which can be key steps in the construction of substituted pyrrolizidinone precursors. wikipedia.orgresearchgate.net
(S)-Pyroglutamic Acid: Natural, enantiopure starting materials can also serve as chiral synthons or auxiliaries. (S)-Pyroglutamic acid, a derivative of glutamic acid, is a versatile chiral building block for the synthesis of pyrrolizidine (B1209537) alkaloids. nih.gov Its rigid, bicyclic-like structure and existing stereocenter make it an excellent starting point for introducing new stereocenters with high diastereoselectivity. It has been used as a precursor in the stereocontrolled synthesis of various alexine (B40350) stereoisomers, which are polyhydroxylated pyrrolizidine alkaloids. nih.gov
The general principle involves attaching the auxiliary to the prochiral substrate, performing the diastereoselective reaction, and then cleaving the auxiliary to yield the enantiomerically enriched product.
| Chiral Auxiliary | Typical Application | Mechanism of Stereocontrol |
| Evans Oxazolidinones | Asymmetric aldol and alkylation reactions | Steric hindrance from a substituent on the auxiliary blocks one face of the enolate. wikipedia.org |
| (S)-Pyroglutamic Acid | Synthesis of pyrrolizidine alkaloids | Used as a chiral scaffold to direct the formation of new stereocenters. nih.gov |
Enantiomerization Studies of Chiral Pyrrolizine-related Structures
Enantiomerization is the process by which one enantiomer of a chiral compound converts into its mirror image, a process that can lead to racemization (the formation of a 1:1 mixture of enantiomers). rsc.org Understanding the conditions under which enantiomerization occurs and the energy barrier to this process is crucial, particularly for assessing the configurational stability of a chiral molecule.
For pyrrolizidinone systems, a key structural feature is the α-carbon to the carbonyl group. If this carbon is a stereocenter and bears a proton, it can be susceptible to racemization under acidic or basic conditions. libretexts.orgstackexchange.com The mechanism involves the formation of a planar, achiral enol or enolate intermediate. libretexts.org When this intermediate is reprotonated, it can occur from either face, leading to the formation of both the original enantiomer and its mirror image. libretexts.orgmdpi.com
Studies on related chiral organolithium compounds, such as N-Boc-2-lithiopyrrolidine, have provided quantitative data on the barriers to enantiomerization. The thermodynamic parameters (enthalpy and entropy of activation) for the interconversion of enantiomers can be determined experimentally. nih.gov These studies show that the energy barrier, and thus the configurational stability, can be significantly influenced by the solvent and the presence of coordinating ligands. nih.gov For example, the presence of ligands like (-)-sparteine (B7772259) can dramatically lower the activation barrier for enantiomerization. nih.gov Such studies are vital for defining the conditions under which a chiral center, like that in this compound, will remain stereochemically stable.
Application of S Tetrahydro 1h Pyrrolizin 2 3h One As a Chiral Building Block
Intermediates in the Synthesis of Pyrrolizidine (B1209537) Alkaloids
(S)-Tetrahydro-1H-pyrrolizin-2(3H)-one, often derived from the chiral pool starting material (S)-pyroglutamic acid, serves as a crucial intermediate in the asymmetric synthesis of various pyrrolizidine alkaloids. kib.ac.cnnih.govkib.ac.cnresearchgate.net These natural products are known for their wide range of biological activities. nih.gov The inherent chirality of the bicyclic lactam allows for the diastereoselective introduction of substituents, guiding the formation of the desired stereochemistry in the final alkaloid target.
Synthetic strategies frequently involve the functionalization of the pyrrolizinone core. For instance, stereocontrolled reduction of the lactam carbonyl group and subsequent manipulations can lead to the formation of key necine bases, the structural core of pyrrolizidine alkaloids. core.ac.uk One notable example is the synthesis of (+)-amabiline, where a related unsaturated pyrrolizidine core is constructed using a convergent enantioselective approach.
The versatility of this building block is further demonstrated in the synthesis of polyhydroxylated pyrrolizidine alkaloids like alexine (B40350) and its stereoisomers. kib.ac.cnnih.gov Synthetic routes to these complex molecules often rely on intermediates that can be accessed from (S)-pyroglutamic acid, highlighting the strategic importance of the pyrrolizinone scaffold. kib.ac.cnresearchgate.net The stereochemical information embedded in the starting lactam is effectively transferred through a series of reactions to control the stereocenters in the final natural product.
Table 1: Examples of Pyrrolizidine Alkaloids Synthesized Using this compound or Related Chiral Precursors
| Pyrrolizidine Alkaloid | Key Synthetic Strategy | Reference |
| (+)-Amabiline | Convergent enantioselective synthesis | |
| Alexine | Stereoselective synthesis from (S)-pyroglutamic acid | kib.ac.cnnih.gov |
| 1,7a-diepialexine | Stereocontrolled synthesis from a pyroglutamic acid derivative | kib.ac.cn |
| Retronecine | Synthesis via the Geissman lactone intermediate | clockss.org |
Role in the Construction of Conformationally Constrained Peptidomimetics and Dipeptide Isosteres
The rigid bicyclic structure of this compound makes it an excellent scaffold for the design and synthesis of conformationally constrained peptidomimetics and dipeptide isosteres. nih.govresearchgate.net These molecules mimic the spatial arrangement of amino acid residues in peptides, particularly in turn structures, which are crucial for biological recognition processes. nih.govnih.gov
A notable application is in the creation of Gly-(s-cis)Pro turn mimetics. nih.govresearchgate.net The pyrrolizidinone skeleton effectively locks the peptide backbone into a specific conformation, which can be used to study peptide-receptor interactions and to develop peptidomimetics with enhanced stability and activity. nih.govnih.gov The synthesis of these mimics often involves the 1,3-dipolar cycloaddition of a cyclic nitrone derived from proline with an appropriate dipolarophile. nih.govresearchgate.net
Furthermore, functionalized pyrrolizidinone amino acids have been synthesized to act as constrained alaninylhydroxyproline dipeptide mimics. nih.gov X-ray crystallographic studies of these mimics have confirmed that the dihedral angles within the bicyclic system are consistent with those of a type II' β-turn. nih.gov This conformational rigidity is a key feature that allows these molecules to serve as effective surrogates for specific peptide secondary structures.
Table 2: Applications of Pyrrolizidinone Scaffolds in Peptidomimetics
| Peptidomimetic Type | Key Structural Feature | Intended Mimicry | Reference |
| Gly-(s-cis)Pro Turn Mimetic | Bicyclic pyrrolizidinone skeleton | β-turn conformation | nih.govresearchgate.net |
| Alaninylhydroxyproline Mimic | C6-functionalized pyrrolizidinone | Type II' β-turn | nih.gov |
| Conformationally Restricted Dipeptide Analogue | 2(1H)-pyrazinone scaffold linked to saccharides | β-turn mimic | researchgate.net |
Utilization in the Synthesis of Fluorinated Heterocyclic Scaffolds
The introduction of fluorine atoms into heterocyclic scaffolds can significantly modulate the physicochemical and biological properties of molecules, such as metabolic stability and binding affinity. nih.gov this compound serves as a valuable chiral starting material for the synthesis of novel fluorinated heterocyclic scaffolds, particularly fluorinated pyrrolizidine and indolizidine derivatives. bioorganica.com.uabioorganica.com.uanih.gov
Synthetic approaches to these fluorinated heterocycles often involve the use of building blocks that already contain fluorine or the introduction of fluorine at a later stage of the synthesis. bioorganica.com.uabioorganica.com.ua The pyrrolizinone framework provides a robust template to control the stereochemistry during the incorporation of fluorine atoms or fluorinated side chains. For example, electrophilic fluorination of pyroglutamic acid derivatives has been explored for the synthesis of optically active 4-fluoroglutamic acids, which can be precursors to fluorinated pyrrolizidinones.
Recent methodologies have focused on the development of efficient ways to synthesize trifluoromethylated and difluoromethylenated pyrrolizidines. bioorganica.com.uabioorganica.com.ua These strategies often employ radical cyclization or nucleophilic addition reactions to introduce the fluorinated motifs onto a chiral scaffold derived from precursors like this compound. The synthesis of 7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine and its subsequent electrophilic reactions further showcases the utility of this scaffold in creating a variety of fluorinated building blocks for medicinal chemistry. nbuv.gov.ua
Table 3: Synthesis of Fluorinated Heterocycles from Pyrrolizidine-related Scaffolds
| Fluorinated Scaffold | Synthetic Approach | Key Features | Reference |
| Trifluoromethylated Pyrrolizidines | 1,3-dipolar cycloaddition of azomethine ylides | Stereoselective formation of the bicyclic core | bioorganica.com.ua |
| gem-Difluoromethylenated Pyrrolizidines | Nucleophilic difluoromethylation followed by cyclization | Use of stable difluoromethylating agents | bioorganica.com.uabioorganica.com.ua |
| 7-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolizine | Synthesis from L-proline and a fluorinated ketone | Versatile building block for further functionalization | nbuv.gov.ua |
| Fluorinated Indolizidinones | Enantioselective intramolecular aza-Michael reaction | Catalyzed by a chiral phosphoric acid | nih.gov |
Precursor for Advanced Organic Scaffolds and Frameworks
Beyond its application in the synthesis of natural products and their analogues, this compound is a valuable precursor for the construction of more complex and diverse organic scaffolds and frameworks. researchgate.netnih.gov Its compact and rigid structure, combined with the presence of a reactive lactam functionality, allows for its elaboration into a variety of polycyclic and spirocyclic systems.
One area of application is in multicomponent reactions (MCRs), which allow for the rapid assembly of molecular complexity from simple starting materials. mdpi.combohrium.comresearchgate.netrsc.org The pyrrolizinone scaffold can be incorporated into MCRs to generate novel heterocyclic libraries with potential applications in drug discovery. For example, the diastereoselective synthesis of substituted pyrrolidines has been achieved through asymmetric multicomponent reactions, constructing up to three stereogenic centers in a single operation. nih.gov
The pyrrolizinone core has also been utilized in the synthesis of functionalized dihydro-1H-pyrrolizines and spiropyrrolizines via [2+3] cycloaddition reactions. clockss.org Gold-catalyzed one-step construction of 2,3-dihydro-1H-pyrrolizines from linear azidoenynes represents another innovative approach to building complex frameworks from simple precursors. nih.gov These advanced scaffolds, with their well-defined three-dimensional structures, are of significant interest in medicinal chemistry and materials science.
Table 4: Advanced Organic Scaffolds Derived from Pyrrolizidine-related Precursors
| Scaffold Type | Synthetic Methodology | Key Transformation | Reference |
| Substituted Pyrrolidines | Asymmetric multicomponent reaction | Diastereoselective formation of multiple stereocenters | nih.gov |
| Dihydro-1H-pyrrolizines and Spiropyrrolizines | [2+3] Cycloaddition of azomethine ylides | One-pot synthesis | clockss.org |
| Polycyclic Tetrahydroquinolines | Asymmetric organo/photoredox catalysis | Triple-reaction sequence | nih.gov |
| 2,3-dihydro-1H-Pyrrolizines | Gold-catalyzed one-step construction | From linear azidoenynes | nih.gov |
Computational and Mechanistic Studies of Pyrrolizidinone Transformations
Elucidation of Reaction Mechanisms via Computational Chemistry
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the intricate step-by-step pathways of chemical reactions. For a compound like (S)-Tetrahydro-1H-pyrrolizin-2(3H)-one , computational modeling would typically be used to map the potential energy surface of its transformations. This involves identifying all stationary points, including reactants, intermediates, transition states, and products.
A theoretical investigation would calculate the energies of these species to determine the most likely reaction pathway. For instance, in a hypothetical alkylation or acylation reaction, DFT calculations could help distinguish between different potential mechanisms, such as concerted versus stepwise pathways. The activation energies for each step would be calculated, providing a quantitative measure of the reaction's feasibility. However, specific studies detailing these mechanistic pathways for This compound are not currently available in the literature.
Theoretical Investigations of Stereoselectivity and Transition States
The stereochemical outcome of a reaction is determined by the relative energies of the diastereomeric transition states. In the context of reactions involving This compound , where a chiral center is already present, understanding the factors that control diastereoselectivity is crucial.
Theoretical investigations would involve locating and calculating the energies of the transition states leading to different stereoisomers. By comparing these energies, chemists can predict the major product of a reaction. For example, in a reduction of the ketone functionality, computational models could predict whether the hydride attack is more favorable from the si or re face of the carbonyl group, thus explaining the observed stereoselectivity. Analysis of the transition state geometries would reveal the key non-covalent interactions, such as steric hindrance or hydrogen bonding, that dictate the stereochemical preference. At present, there are no published theoretical studies that specifically model the transition states for reactions of This compound to explain stereoselectivity.
Spectroscopic Characterization Support and Interpretation via Computational Methods
Computational methods are invaluable for corroborating and interpreting experimental spectroscopic data. Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are standard for characterizing molecules, and computational chemistry can predict these spectra with a high degree of accuracy.
For This compound , DFT calculations could predict the ¹H and ¹³C NMR chemical shifts. By comparing the calculated spectrum with the experimental one, assignments of specific peaks to individual atoms can be confirmed. This is particularly useful for complex molecules where spectral overlap can make assignments ambiguous. Similarly, the calculation of vibrational frequencies can aid in the assignment of IR absorption bands to specific molecular motions. While experimental data for this compound exists, specific computational studies that provide theoretical spectroscopic data for comparison and detailed interpretation are not found in the reviewed literature.
Future Research Directions and Emerging Trends
Development of Highly Efficient and Sustainable Enantioselective Synthetic Routes
The development of synthetic routes that are both highly efficient and sustainable is a paramount goal in modern organic chemistry. For chiral molecules like (S)-Tetrahydro-1H-pyrrolizin-2(3H)-one, achieving high enantioselectivity is critical. A significant emerging trend is the use of organocatalysis to construct the pyrrolizine core with excellent stereocontrol.
One promising approach involves an isothiourea-catalyzed intramolecular Michael addition-lactonisation cascade. nih.govrsc.org This method utilizes a commercially available catalyst, benzotetramisole, to initiate an enantioselective cyclization of pyrrole-derived enone acid starting materials. nih.gov The process has been shown to produce a range of cis-pyrrolizine carboxylate derivatives with outstanding stereocontrol, consistently achieving diastereomeric ratios greater than 95:5 and enantiomeric ratios exceeding 98:2. nih.govrsc.org The reaction proceeds through the formation of a key acyl ammonium (B1175870) ion intermediate, which then undergoes a stereocontrolled intramolecular Michael addition. nih.gov Subsequent ring-opening of the resulting dihydropyranone intermediate with nucleophiles like methanol (B129727) or various amines yields the desired functionalized pyrrolizine products in excellent yields and enantioselectivity. nih.govrsc.org
Computational studies have provided insight into the high degree of stereocontrol, indicating that the transition state leading to the observed cis-stereoisomer is both kinetically and thermodynamically favored. nih.govrsc.org The sustainability of such methods is enhanced by the use of low loadings of metal-free organocatalysts and the efficiency of the cascade reaction, which minimizes steps and waste.
| Starting Material (Enone Acid) | Catalyst | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) | Yield |
|---|---|---|---|---|
| Pyrrole-derived enone-acid 11 | Benzotetramisole (5 mol%) | >95:5 | >98:2 | Excellent |
| Various substituted pyrrole (B145914) precursors | Benzotetramisole | >95:5 | >98:2 | Excellent (14 examples) |
Expanding the Scope of Multicomponent and Flow Chemistry Approaches
Future synthetic strategies will increasingly leverage multicomponent reactions (MCRs) and flow chemistry to improve efficiency, safety, and scalability. MCRs are powerful tools in combinatorial chemistry, allowing the synthesis of complex molecules in a single step from three or more starting materials, thereby increasing atom economy and reducing waste. nih.gov The [3+2] cycloaddition reaction, a cornerstone in the synthesis of five-membered heterocycles, is a prime example of a reaction that can be integrated into a one-pot, multicomponent process to build the pyrrolizidine (B1209537) framework. mdpi.comresearchgate.netresearchgate.net For instance, the reaction of an amino acid like proline with a carbonyl compound can generate an azomethine ylide in situ, which then reacts with a dipolarophile to construct the bicyclic system. researchgate.netresearchgate.net
Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety for handling hazardous intermediates, and the potential for straightforward automation and scale-up. unimi.it While the application of flow chemistry specifically to this compound is an emerging area, its successful implementation in the synthesis of other nitrogen-containing heterocycles demonstrates its vast potential. unimi.it Future work will likely focus on adapting existing multi-step syntheses of the pyrrolizidinone core into continuous-flow processes, potentially integrating MCRs within the flow reactor to further streamline the synthesis.
Chemo- and Regioselective Functionalization of Pyrrolizidinone Systems
The ability to selectively introduce functional groups at specific positions on the pyrrolizidinone scaffold is essential for creating libraries of analogues for structure-activity relationship studies. Future research will focus on developing novel methods for the chemo- and regioselective functionalization of this heterocyclic system.
Strategies that have proven effective for other N-heterocycles, such as direct C-H functionalization, are promising avenues for exploration. rsc.org This approach avoids the need for pre-functionalized substrates, making it a more atom- and step-economical strategy. For instance, transition-metal catalysis (e.g., using gold) has been employed for the chemo- and diastereoselective C(sp2)–H functionalization of enaminones, which could be adapted for the pyrrolizidinone core. rsc.org Another powerful tool is the [3+2] cycloaddition reaction, which can be used to introduce complex spirocyclic systems onto the pyrrolidine (B122466) ring in a regio- and stereoselective manner. mdpi.com The reaction of isatins, α-amino acids, and nitroethenes, for example, yields spiro[pyrrolidine-2,3′-oxindoles] with high selectivity. mdpi.com Adapting such methodologies to the pyrrolizidinone skeleton would enable the synthesis of novel derivatives with potentially enhanced biological properties. Research in this area will likely focus on identifying catalysts and reaction conditions that allow for precise control over which C-H bond in the bicyclic structure is functionalized. nih.govnih.gov
| Methodology | Principle | Potential Application to Pyrrolizidinone Core | Reference Example |
|---|---|---|---|
| Direct C-H Functionalization | Activation and conversion of an inert C-H bond to a C-X bond. | Introduction of substituents on the bicyclic ring without pre-activation. | Gold-catalyzed C(sp2)–H functionalization of enaminones. rsc.org |
| [3+2] Cycloaddition | Reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring. | Synthesis of spiro-pyrrolizidinone derivatives. | Synthesis of spiro[pyrrolidine-2,3′-oxindoles]. mdpi.com |
| Enzyme-Catalyzed Oxidation | Use of engineered enzymes (e.g., peroxygenases) for selective hydroxylation. | Regio- and stereoselective introduction of hydroxyl groups. | Chemo- and regioselective oxidation by engineered unspecific peroxygenase (UPO). nih.gov |
Bio-Inspired Synthesis and Biosynthetic Pathway Elucidation
Nature provides a rich blueprint for the efficient synthesis of complex molecules. The biosynthesis of pyrrolizidine alkaloids (PAs) in plants and microorganisms serves as a key source of inspiration for developing novel synthetic strategies. nih.govresearchgate.net The established biosynthetic pathway for plant-derived PAs begins with the amino acid arginine, which is converted to putrescine. wikipedia.org The key enzyme, homospermidine synthase (HSS), then catalyzes the reaction of two molecules of putrescine (one of which is derived from spermidine) to form homospermidine. nih.govresearchgate.net
This symmetrical diamine undergoes oxidation, likely by a copper-dependent diamine oxidase, to an intermediate dialdehyde (B1249045) that cyclizes via a Mannich-type reaction to form the pyrrolizidine core. nih.gov This natural pathway highlights an efficient, enzyme-catalyzed cascade that builds the bicyclic skeleton from simple, abundant precursors.
A bio-inspired or "biomimetic" synthesis seeks to replicate the principles of this natural strategy in the laboratory. nih.govthieme-connect.de Such an approach might involve developing a one-pot reaction cascade that mimics the cyclization of homospermidine to achieve an efficient synthesis of the pyrrolizidinone core. Furthermore, the discovery of PA biosynthetic gene clusters in bacteria opens up new avenues for genome mining and synthetic biology approaches to produce novel PA structures. Elucidating these microbial pathways could reveal new enzymatic tools and synthetic strategies for creating functionalized pyrrolizidinones.
Q & A
Q. What are the optimal synthetic routes for (S)-Tetrahydro-1H-pyrrolizin-2(3H)-one, and how can intermediates be characterized?
Methodological Answer: The synthesis typically involves cyclization of pyrrolidine derivatives or functionalization of pre-existing heterocycles. For example:
- Step 1 : React 3-hydrazino-pyrrolizinone precursors with ketones or aldehydes under acidic conditions (e.g., acetic acid) to form hydrazone intermediates .
- Step 2 : Purify intermediates via recrystallization (ethanol/water) and confirm structures using -NMR and IR spectroscopy. Key spectral markers include NH stretches (~3200 cm) and carbonyl resonances (~170 ppm in -NMR) .
- Step 3 : Chiral resolution may employ HPLC with a cellulose-based column to isolate the (S)-enantiomer .
Q. How can spectroscopic techniques validate the stereochemical purity of this compound?
Methodological Answer:
- Circular Dichroism (CD) : Compare experimental CD spectra with computed spectra (DFT/B3LYP/6-31G*) to confirm the (S)-configuration. A negative Cotton effect near 220 nm is indicative .
- NMR Chiral Shift Reagents : Use Eu(fod) to induce splitting of enantiomeric proton signals (e.g., methyl groups adjacent to the stereocenter) .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions between spectroscopic and computational structural models?
Methodological Answer:
- Data Collection : Obtain high-resolution (<1.0 Å) X-ray diffraction data using Mo-Kα radiation. For twinned crystals, employ the TwinRotMat algorithm in SHELXL to refine the structure .
- Validation : Cross-check bond lengths and angles against the Cambridge Structural Database (CSRD). Deviations >3σ may indicate incorrect space group assignment .
- Example : In a related pyrrolizinone derivative, discrepancies in carbonyl orientation were resolved by refining anisotropic displacement parameters (ADPs) using SHELXL’s SIMU and DELU restraints .
Q. What strategies address low reproducibility in enantioselective synthesis?
Methodological Answer:
- Catalytic Optimization : Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) under varying solvent polarities (toluene vs. THF). Monitor enantiomeric excess (ee) via chiral GC .
- Kinetic Analysis : Use Eyring plots to identify temperature-dependent ee variations. A negative ΔΔG suggests competing transition states .
- Case Study : A 15% ee drop in THF was linked to solvent coordination with the catalyst, resolved by switching to non-polar hexane .
Q. How should researchers handle conflicting bioactivity data across structural analogs?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Perform multivariate regression on substituent effects (e.g., Hammett σ values) vs. IC data. Outliers may indicate unaccounted steric interactions .
- Contradiction Resolution : Re-test disputed compounds under standardized assay conditions (e.g., fixed ATP concentration in kinase assays). For example, a 10-fold potency variation in a pyrrolizinone series was traced to residual DMSO in stock solutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
